7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic organic compound belonging to the purine family. This compound is characterized by the presence of a bromobenzyl group at the 7th position, an ethylamino group at the 8th position, and a methyl group at the 3rd position of the purine ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The ethylamino group is introduced via an alkylation reaction using ethylamine.
Methylation: The methyl group is added through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: N-oxides of the ethylamino group.
Reduction: Benzyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural similarity to known bioactive purines suggests it could be useful in treating diseases related to purine metabolism or signaling pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may enhance binding affinity to certain proteins, while the ethylamino group could influence the compound’s solubility and bioavailability. The purine core is crucial for mimicking natural purine substrates or inhibitors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom, which may result in different biological activity.
7-(3-chlorobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
7-(3-fluorobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione: The fluorine atom may confer different electronic properties and biological effects.
Uniqueness
The presence of the bromobenzyl group in 7-(3-bromobenzyl)-8-(ethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione distinguishes it from other similar compounds. Bromine’s larger atomic size and different electronegativity compared to chlorine or fluorine can significantly impact the compound’s chemical reactivity and biological interactions, making it unique in its class.
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O2/c1-3-17-14-18-12-11(13(22)19-15(23)20(12)2)21(14)8-9-5-4-6-10(16)7-9/h4-7H,3,8H2,1-2H3,(H,17,18)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLHQWROSYFEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-94-1 |
Source
|
Record name | 7-(3-BROMOBENZYL)-8-(ETHYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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